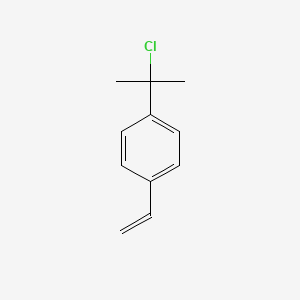
1-(2-Chloropropan-2-yl)-4-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropropan-2-yl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where the benzene ring is substituted with a 2-chloropropan-2-yl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloropropan-2-yl)-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-carboxypropan-2-yl)-4-ethenylbenzene.
Reduction: Formation of 1-(2-chloropropan-2-yl)-4-ethylbenzene.
Substitution: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-aminopropan-2-yl)-4-ethenylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Chloropropan-2-yl)-4-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloropropan-2-yl)benzene: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
4-Ethenylbenzene: Lacks the 2-chloropropan-2-yl group, leading to different applications and biological effects.
1-(2-Hydroxypropan-2-yl)-4-ethenylbenzene: Contains a hydroxyl group instead of chlorine, affecting its solubility and reactivity.
Uniqueness
1-(2-Chloropropan-2-yl)-4-ethenylbenzene is unique due to the presence of both the 2-chloropropan-2-yl and ethenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Propiedades
Número CAS |
57908-07-3 |
|---|---|
Fórmula molecular |
C11H13Cl |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
1-(2-chloropropan-2-yl)-4-ethenylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3 |
Clave InChI |
APVYKBWWYVXPJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)

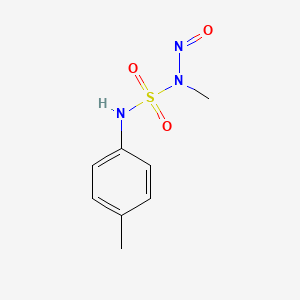
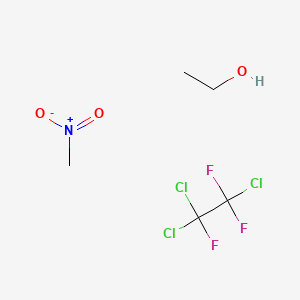
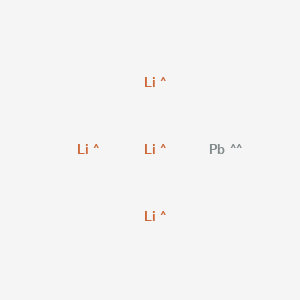
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
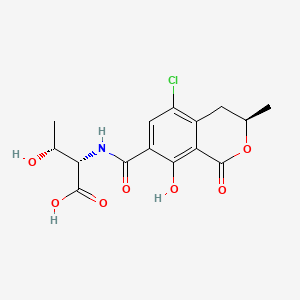

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
